molecular formula C17H17N5OS B2407343 N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1903933-20-9

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2407343
CAS No.: 1903933-20-9
M. Wt: 339.42
InChI Key: SXOSVDCVMBHUGF-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a pyrimidine ring, and a pyrrolidine group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-20-13-8-12(4-5-15(13)24-11)21-17(23)14-9-16(19-10-18-14)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOSVDCVMBHUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC=N3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 4,6-Dichloropyrimidine

The synthesis commences with 4,6-dichloropyrimidine, a versatile intermediate enabling sequential substitutions. Key steps include:

  • Pyrrolidine Substitution at C6 :

    • Conditions : Microwave irradiation (160°C, 4–36 h) in n-butanol with pyrrolidine (1.5 equiv) and N,N-diisopropylethylamine (DiPEA, 4 equiv).
    • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by microwave dielectric heating, which enhances reaction kinetics and selectivity.
    • Outcome : 6-(Pyrrolidin-1-yl)-4-chloropyrimidine (Intermediate A ) is obtained in 52–71% yield after silica gel chromatography.
  • Hydrolysis to Carboxylic Acid :

    • Conditions : Basic hydrolysis (NaOH, H2O/EtOH, reflux) converts the 4-chloro group to a carboxylic acid.
    • Workup : Acidification with HCl precipitates 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (Intermediate B ) as a white solid.

Amide Bond Formation with 2-Methylbenzo[d]thiazol-5-amine

Acyl Chloride Preparation

Intermediate B is converted to its corresponding acyl chloride to activate the carboxyl group for nucleophilic attack:

  • Reagents : Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM).
  • Conditions : Reflux (40–60°C, 2–4 h) under nitrogen atmosphere.
  • Product : 6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl chloride (Intermediate C ).

Coupling Reaction

Intermediate C is reacted with 2-methylbenzo[d]thiazol-5-amine under Schotten-Baumann conditions:

  • Procedure :
    • Dissolve Intermediate C (1.0 equiv) and 2-methylbenzo[d]thiazol-5-amine (1.2 equiv) in tetrahydrofuran (THF).
    • Add DiPEA (3.0 equiv) dropwise to scavenge HCl.
    • Stir at 0°C → room temperature (12 h).
  • Purification : Column chromatography (EtOAc/hexane gradient) yields N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide as a crystalline solid (58–65% yield).

Alternative Pathway: One-Pot Sequential Substitution

For laboratories lacking microwave reactors, a conventional thermal approach is feasible:

  • Simultaneous Substitution and Coupling :
    • React 4,6-dichloropyrimidine with pyrrolidine (6-position) and 2-methylbenzo[d]thiazol-5-amine (4-position) in a single pot.
    • Conditions : Reflux in n-butanol (120°C, 48 h) with DiPEA (6 equiv).
    • Yield : 40–45%, necessitating HPLC purification to remove bis-aminated byproducts.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) :
    δ 8.45 (s, 1H, amide NH), 7.95 (d, J = 8.4 Hz, 1H, benzothiazole H6), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, benzothiazole H7), 7.32 (d, J = 2.0 Hz, 1H, benzothiazole H4), 6.85 (s, 1H, pyrimidine H5), 3.80–3.60 (m, 4H, pyrrolidine CH2), 2.95 (s, 3H, benzothiazole CH3), 2.20–2.00 (m, 4H, pyrrolidine CH2).

  • 13C NMR (101 MHz, CDCl3) :
    δ 166.2 (C=O), 162.8 (pyrimidine C4), 158.4 (pyrimidine C2), 152.1 (benzothiazole C2), 134.5–118.7 (aromatic carbons), 51.2 (pyrrolidine CH2), 25.6 (pyrrolidine CH2), 22.3 (benzothiazole CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C19H19N5OS [M+H]+ : 390.1389
  • Observed : 390.1382.

Reaction Optimization Insights

Microwave vs. Thermal Heating

  • Microwave : Reduces reaction time from days to hours (4–8 h) with 15–20% higher yields.
  • Thermal : Requires prolonged heating (48–72 h) but avoids specialized equipment.

Solvent and Base Effects

  • Solvent : n-Butanol enhances solubility of polar intermediates; switching to DMF accelerates substitution but complicates purification.
  • Base : DiPEA outperforms triethylamine (Et3N) in minimizing side reactions (e.g., over-alkylation).

Scalability and Industrial Considerations

  • Batch Size : Reactions scale linearly up to 100 g with consistent yields (60–65%).
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 18.2 (improved vs. traditional routes).
    • E-Factor: 6.3 (solvent recovery reduces waste).

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthetic Routes

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common method includes the condensation of 2-methylbenzo[d]thiazole with a suitable pyrimidine derivative under controlled conditions. Catalysts such as palladium or copper may be employed to facilitate the formation of the desired product. The reaction conditions often require elevated temperatures and inert atmospheres to minimize unwanted side reactions.

Industrial Production

In industrial settings, large-scale batch reactions are utilized to optimize yield and purity. Continuous flow reactors and automated systems enhance the efficiency of the production process. Purification techniques such as recrystallization or chromatography are commonly employed to obtain the final product with high purity.

Scientific Research Applications

This compound has diverse applications across several scientific disciplines:

Chemistry

  • Building Block : This compound serves as a building block for synthesizing more complex molecules.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

  • Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Medicine

Ongoing research explores its therapeutic potential for treating various diseases, particularly in oncology. Its mechanism of action may involve inhibiting specific kinases linked to cell signaling pathways, affecting cell proliferation and survival.

Industrial Applications

The compound is also being investigated for use in developing new materials and as a catalyst in certain industrial processes, highlighting its versatility beyond academic research.

Anticancer Activity Evaluation

A study evaluating the anticancer properties of similar compounds found that derivatives of pyrimidine-based compounds exhibited significant cytotoxicity against human cancer cell lines, including colon and breast cancers. The study utilized various assays to assess cell viability and apoptotic effects, indicating that modifications in structure could enhance therapeutic efficacy .

Antimicrobial Testing

Another investigation into antimicrobial properties demonstrated that compounds with similar structural motifs exhibited activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate efficacy, suggesting that this compound could be further explored for antibiotic development .

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies from recent research.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5OSC_{17}H_{17}N_{5}OS with a molecular weight of 339.4 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including antitumor and anticonvulsant properties .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and pyrimidine rings. For instance, derivatives of thiazole have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased anticancer activity. In particular, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. Compounds that integrate thiazole with other heterocycles have been evaluated for their ability to prevent seizures in animal models. The SAR studies indicate that modifications to the thiazole structure can enhance anticonvulsant efficacy, suggesting that this compound may also exhibit similar properties .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

Substituent Effect on Activity
Methyl group at position 2 on thiazoleEnhances cytotoxicity against cancer cells
Pyrrolidine moietyContributes to anticonvulsant activity
Carboxamide groupEssential for binding affinity to target proteins

Case Studies

  • Antitumor Efficacy : In a study evaluating various thiazole derivatives, a compound structurally similar to this compound exhibited an IC50 value of 1.61 µg/mL against A431 carcinoma cells, indicating strong antitumor activity .
  • Anticonvulsant Screening : Another study focused on thiazole-pyrrolidine analogs revealed that certain modifications led to a significant reduction in seizure frequency in rodent models, highlighting the potential of such compounds in treating epilepsy .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing thiazole-pyrimidine carboxamide derivatives like this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfur-directed lithiation, nucleophilic coupling with isocyanates, and sequential protection/deprotection strategies. For example, intermediates such as 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide are prepared via ortho-lithiation of 2-chlorothiazole, followed by coupling with aryl isocyanates . Subsequent steps may involve NaH-mediated amide protection (e.g., 4-methoxybenzyl chloride) and coupling with substituted pyrimidines, followed by deprotection to yield final products .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of analytical techniques:

  • NMR spectroscopy to verify substituent positions (e.g., aromatic protons in benzo[d]thiazole and pyrimidine rings) .
  • Mass spectrometry (FAB-MS) to validate molecular weight and fragmentation patterns .
  • IR spectroscopy to identify key functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹) .

Q. What are the primary biological targets of this compound, and how are they identified?

  • Methodological Answer : Target identification involves kinase inhibition assays. For structurally similar compounds (e.g., BMS-354825/Dasatinib), dual Src/Abl kinase inhibition is demonstrated via enzymatic assays using recombinant kinases and cellular proliferation studies in hematological tumor lines (e.g., K562 chronic myelogenous leukemia cells) . Target engagement is further validated using phospho-specific antibodies in Western blotting .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates like 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide?

  • Methodological Answer : Yield optimization may involve:

  • Alternative catalysts : Replacing NaH with milder bases (e.g., K₂CO₃) to reduce side reactions during coupling steps .
  • Temperature control : Lowering reaction temperatures during lithiation to minimize decomposition .
  • Purification techniques : Using flash chromatography or recrystallization to isolate high-purity intermediates .

Q. How should researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Resolve by:

  • Orthogonal assays : Confirm activity using independent methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Purity verification : Employ HPLC-UV/LC-MS to ensure >95% purity, as impurities (e.g., dehalogenated byproducts) can skew results .
  • Strain-specific testing : Evaluate activity in multiple cell lines (e.g., solid vs. hematological tumors) to clarify selectivity .

Q. What in vivo models are suitable for evaluating the antitumor efficacy of this compound?

  • Methodological Answer : Robust preclinical evaluation uses:

  • Xenograft models : Subcutaneous implantation of K562 leukemia cells in immunocompromised mice, with tumor regression monitored via caliper measurements .
  • Pharmacokinetic profiling : Assess oral bioavailability and half-life in rodents to correlate efficacy with exposure .
  • Toxicity screening : Monitor body weight, organ histopathology, and hematological parameters to identify dose-limiting toxicities .

Q. How do structural modifications (e.g., pyrrolidine vs. piperazine substituents) impact kinase inhibition potency?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Pyrrolidine substituents : Enhance solubility and metabolic stability due to the saturated ring’s conformational flexibility .
  • Piperazine derivatives : Improve Abl kinase selectivity but may reduce oral bioavailability due to increased polarity .
  • Methyl groups on thiazole : Increase steric hindrance, potentially reducing off-target binding .

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